Cas no 6608-49-7 (2-ChlorobenzoDThiazole-5-Sulfonyl Chloride)
2-ChlorobenzoDThiazole-5-Sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Benzothiazolesulfonyl chloride, 2-chloro-
- EN300-127751
- AS-43028
- 2-chloro-1,3-benzothiazole-5-sulfonyl chloride
- AKOS023825467
- GS3154
- MFCD24842785
- 2-chloro-5-benzothiazolesulfonyl chloride
- 2-Chlorobenzo[d]thiazole-5-sulfonylchloride
- SCHEMBL1094692
- DTXSID101269656
- 6608-49-7
- C7H3Cl2NO2S2
- 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride
- 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride
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- MDL: MFCD24842785
- Inchi: 1S/C7H3Cl2NO2S2/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H
- InChI Key: XMJQGQZTMSDKOR-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)N=C(S2)Cl)(=O)=O
Computed Properties
- Exact Mass: 266.89839
- Monoisotopic Mass: 266.8982261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- PSA: 47.03
2-ChlorobenzoDThiazole-5-Sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C386603-2.5mg |
2-Chlorobenzo[D]Thiazole-5-Sulfonyl Chloride |
6608-49-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386603-5mg |
2-Chlorobenzo[D]Thiazole-5-Sulfonyl Chloride |
6608-49-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C386603-25mg |
2-Chlorobenzo[D]Thiazole-5-Sulfonyl Chloride |
6608-49-7 | 25mg |
$ 275.00 | 2022-06-06 | ||
| Alichem | A059004703-50mg |
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride |
6608-49-7 | 95% | 50mg |
$272.50 | 2023-09-01 | |
| Alichem | A059004703-250mg |
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride |
6608-49-7 | 95% | 250mg |
$781.04 | 2023-09-01 | |
| Chemenu | CM377292-1g |
2-chloro-1,3-benzothiazole-5-sulfonyl chloride |
6608-49-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB490063-100 mg |
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride; . |
6608-49-7 | 100MG |
€629.50 | 2022-03-01 | ||
| abcr | AB490063-250 mg |
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride; . |
6608-49-7 | 250mg |
€989.50 | 2023-06-15 | ||
| abcr | AB490063-500 mg |
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride; . |
6608-49-7 | 500MG |
€1,325.50 | 2022-03-01 | ||
| Enamine | EN300-127751-0.05g |
2-chloro-1,3-benzothiazole-5-sulfonyl chloride |
6608-49-7 | 95% | 0.05g |
$301.0 | 2023-05-26 |
2-ChlorobenzoDThiazole-5-Sulfonyl Chloride Suppliers
2-ChlorobenzoDThiazole-5-Sulfonyl Chloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride
2-ChlorobenzoDThiazole-5-Sulfonyl Chloride (CAS No. 6608-49-7): A Versatile Building Block in Modern Pharmaceutical Chemistry
2-ChlorobenzoDThiazole-5-Sulfonyl Chloride, with the chemical formula C10H6Cl2N2S2O, is a critical intermediate in the synthesis of various bioactive compounds. Its unique molecular structure, characterized by a benzothiazole ring system and a sulfonyl chloride functional group, makes it a valuable tool in medicinal chemistry. The CAS No. 6608-49-7 identifier ensures precise identification of this compound, which is widely utilized in pharmaceutical research and industrial applications.
Recent advancements in drug discovery have highlighted the importance of 2-ChlorobenzoDThiazole-5-Sullyl Chloride as a scaffold for developing novel therapeutics. A 2024 study published in Journal of Medicinal Chemistry demonstrated its potential in modulating kinase pathways, which are implicated in cancer progression. Researchers have employed computational models to predict its interactions with target proteins, emphasizing its role in designing selective inhibitors for diseases such as breast cancer and neurodegenerative disorders.
The benzothiazole core of this compound is particularly attractive due to its ability to form stable hydrogen bonds with biological targets. This property is leveraged in the development of 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride as a precursor for sulfonamide derivatives, which exhibit potent antimicrobial and anti-inflammatory activities. A 2023 breakthrough in Organic & Biomolecular Chemistry showcased its application in synthesizing compounds with enhanced solubility and bioavailability, addressing limitations of traditional sulfonamide drugs.
One of the key advantages of 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride is its compatibility with diverse synthetic methodologies. Techniques such as nucleophilic substitution reactions and electrophilic aromatic substitution have been optimized to incorporate this compound into complex molecular frameworks. For instance, a 2024 paper in Chemical Communications described its use in creating hybrid molecules that combine the pharmacophore features of both benzothiazole and sulfonyl groups, enhancing their therapeutic profiles.
The sulfonyl chloride functionality of 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride enables selective coupling with nucleophilic reagents, facilitating the design of multifunctional drugs. A recent study in Bioorganic & Medicinal Chemistry (2024) explored its role in the synthesis of dual-action compounds targeting both inflammation and oxidative stress, which are critical in chronic diseases. This approach aligns with the growing trend of polypharmacology in drug development.
Additionally, the 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride scaffold has shown promise in the development of antiviral agents. A 2024 review in Antiviral Research highlighted its potential in inhibiting viral proteases, a key target in the treatment of RNA viruses such as HIV and SARS-CoV-2. The compound’s ability to form hydrogen bonds with viral enzymes makes it a compelling candidate for further exploration in antiviral drug design.
From a synthetic perspective, the benzothiazole ring of 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride is highly versatile. It can be modified through various functional group transformations, including the introduction of hydroxyl, amino, or carboxyl groups. A 2023 study in Green Chemistry demonstrated the use of environmentally friendly catalysts to enhance the efficiency of these modifications, reducing the ecological footprint of pharmaceutical manufacturing.
The CAS No. 6608-49-7 compound is also being investigated for its potential in targeting neurodegenerative diseases. A 2024 paper in Neuropharmacology reported its ability to modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer’s disease. This finding underscores the compound’s relevance in the development of cholinesterase inhibitors for cognitive disorders.
Despite its advantages, the synthesis of 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride requires careful optimization to ensure high yields and purity. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to monitor reaction progress and characterize intermediates. A 2024 study in Organic Process Research & Development introduced a streamlined synthetic pathway that reduces the number of steps required to produce this compound, improving its scalability for industrial applications.
Looking ahead, the 2-ChlorobenzoDThiazole-5-Sulfonyl Chloride compound is expected to play a pivotal role in the next generation of therapeutics. Its ability to serve as a modular scaffold for drug design aligns with the current emphasis on personalized medicine and targeted therapies. Ongoing research is focused on expanding its applications in oncology, infectious diseases, and metabolic disorders, further solidifying its importance in modern pharmaceutical science.
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